N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

medicinal chemistry structure-activity relationship heterocyclic chemistry

Sourcing novel quinoxaline-2-carboxamides with unreported substituents often means long lead times and unverified purity. This compound (CAS 2034496-90-5, MW 347.4 g/mol, ≥95% HPLC) is stocked for immediate dispatch, solving the lead-time bottleneck for early-stage screening. - Unique thiophene-pyrazine linker offers dual H-bond acceptor sites, enabling distinct kinase hinge-binding modes vs. benzyl analogs. - Serves as a SAR tool to isolate sulfur heteroatom contributions to antimycobacterial potency (cf. N-benzyl series MIC 3.91-500 µg/mL). - Lot-specific InChI Key (YVZSKQGPQBQSFL) and documented purity reduce assay artifact risk in reproducible screening campaigns.

Molecular Formula C18H13N5OS
Molecular Weight 347.4
CAS No. 2034496-90-5
Cat. No. B2497643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
CAS2034496-90-5
Molecular FormulaC18H13N5OS
Molecular Weight347.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C18H13N5OS/c24-18(16-10-21-13-3-1-2-4-14(13)23-16)22-9-15-17(20-7-6-19-15)12-5-8-25-11-12/h1-8,10-11H,9H2,(H,22,24)
InChIKeyYVZSKQGPQBQSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide: Structural Identity and Class Context


N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide (CAS 2034496-90-5) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₃N₅OS; molecular weight 347.4 g/mol) belonging to the N-substituted quinoxaline-2-carboxamide class. Its structure features a quinoxaline core linked via a carboxamide bridge to a 3-(thiophen-3-yl)pyrazin-2-yl moiety. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of quinoline, naphthalene, quinazoline, and benzothiophene, and is present in multiple marketed drugs including erdafitinib and varenicline [1]. This compound is primarily offered as a research-grade screening compound for early-stage drug discovery programs, with vendor-reported purity typically ≥95% .

Unique pharmacophore

Thiophene-pyrazine substituent distinct from furan and benzyl analogs

Screening-ready purity

Vendor-reported high purity suitable for screening campaigns

Privileged core scaffold

Quinoxaline-2-carboxamide class present in kinase inhibitors and anti-infective leads

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide: Limits of Analog Interchange


Within the quinoxaline-2-carboxamide class, even minor structural variations produce substantial differences in biological activity. The MDPI Pharmaceuticals 2021 study demonstrated that among matched N-phenyl and N-benzyl quinoxaline-2-carboxamide pairs, N-benzyl derivatives showed superior antimycobacterial activity in seven of nine pairs, with MIC differences exceeding 100-fold between structurally similar analogs (e.g., 3-CF₃ derivative 28: MIC = 3.91 µg/mL vs. its N-phenyl counterpart 14: MIC ≥ 500 µg/mL) [1]. The target compound bears a unique 3-(thiophen-3-yl)pyrazin-2-yl substituent not represented in any published structure-activity relationship (SAR) study, meaning its biological profile cannot be reliably extrapolated from existing class data. Procurement decisions must therefore weigh the compound's distinct structural features—the sulfur-containing thiophene heterocycle, the dual-nitrogen pyrazine linker, and the quinoxaline carboxamide core—against analogs where any of these elements differ.

Thiophene vs furan analog

Heteroatom replacement may shift target binding, lipophilicity, and metabolic stability

Pyrazine linker vs benzyl spacer

Altered hydrogen-bonding capacity and geometry may alter pharmacophore engagement

Class activity may not transfer

Antimycobacterial activity data from N-benzyl series cannot be assumed for this unique structure

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide: Evidence of Differentiation from Analogs


Heteroatom Effect: Thiophene versus Furan Substituent

The target compound incorporates a thiophen-3-yl group at the pyrazine 2-position, whereas the closest commercially available analog (CAS 2034498-77-4) bears a furan-2-yl substituent at the identical position. The sulfur atom in thiophene confers distinct electronic properties (higher polarizability, altered HOMO-LUMO gap) and lipophilicity compared to the oxygen in furan. This heteroatom replacement is known to modulate target binding affinity, metabolic stability, and solubility in heterocyclic drug candidates. No direct head-to-head biological comparison between these two compounds has been published [1]. However, the structural divergence provides a testable hypothesis for differential target engagement, particularly for binding pockets with sulfur-π or hydrophobic interactions [2].

Heteroatom effect
Structural comparison
Target: thiophene (S), MW 347.4; Comparator: furan (O), MW 331.3; ΔlogP ~+0.5–0.8 (est.)
May alter target binding and solubility profile
No comparative bioassay data available
medicinal chemistry structure-activity relationship heterocyclic chemistry

Pyrazine Linker vs. Benzyl Spacer Architecture

The target compound employs a 3-(thiophen-3-yl)pyrazin-2-yl methylamine linker connecting the quinoxaline carboxamide to the terminal heterocycle. The closest benzyl-linked analog, N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1), replaces the pyrazine spacer with a phenyl ring. The pyrazine ring introduces two additional hydrogen bond acceptor sites and alters the spatial geometry (the pyrazine nitrogen lone pairs can participate in metal coordination or hydrogen bonding with biological targets). In the quinoxaline-2-carboxamide class, the nature of the N-substituent is a primary determinant of biological activity: the MDPI 2021 study showed that replacing the N-benzyl group with N-phenyl abolished antimycobacterial activity in multiple matched pairs (ΔMIC > 100-fold) [1]. By extension, the pyrazine-versus-benzyl linker substitution in the target compound represents a comparably significant structural perturbation whose biological consequences remain uncharacterized.

Linker architecture
Structural comparison
Pyrazine (2 H-bond acceptors) vs benzyl; predicted polar surface area +20–25 Ų
Potential for distinct hinge-region binding mode
No direct bioassay comparison
medicinal chemistry linker design pharmacophore modeling

Class Antimycobacterial Activity: N-Benzyl Quinoxaline-2-Carboxamide Benchmark

The target compound has not been evaluated in any published antimycobacterial assay. However, the broader N-substituted quinoxaline-2-carboxamide class has demonstrated measurable activity against Mycobacterium tuberculosis H37Ra. In the MDPI 2021 study, N-benzyl quinoxaline-2-carboxamides achieved MIC values as low as 3.91 µg/mL (compound 20, R = 4-OCH₃) against M. tuberculosis H37Ra, with the majority of active compounds exhibiting MIC < 15.625 µg/mL [1]. The most potent compound in that series, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29), additionally demonstrated selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cell lines, with molecular docking implicating human DNA topoisomerase and VEGFR as potential targets [1]. These class-level findings establish a plausible activity landscape for the quinoxaline-2-carboxamide core, but they do not constitute direct evidence for the target compound's activity profile.

Class activity benchmark
Class-level inference
Target compound: not tested; N-benzyl series: MIC 3.91–500 µg/mL (M. tb H37Ra)
Activity data to verify; not predictive
Unique substituent not represented in SAR series
antimycobacterial tuberculosis MIC determination

Sourcing and Purity: Vendor Specifications for Screening

The target compound is commercially available from multiple non-excluded vendors with reported purity specifications of ≥95% (HPLC) and molecular identity confirmed by InChI Key YVZSKQGPQBQSFL . In contrast, several close structural analogs (including the furan variant CAS 2034498-77-4 and the benzyl-thiophene variant CAS 1705798-01-1) are listed primarily on excluded vendor platforms with less transparent quality documentation. For screening campaigns requiring well-characterized starting material, the availability of the target compound with defined purity and spectroscopic validation reduces the risk of assay artifacts attributable to impurity-driven false positives or false negatives.

Sourcing & purity
Supplier-reported
Purity ≥95% (HPLC); InChI Key YVZSKQGPQBQSFL; multi-vendor availability
Supports reproducible screening workflows
Lot-to-lot variability not publicly documented
chemical procurement compound quality control assay reproducibility

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide: Recommended Application Scenarios


Kinase Inhibitor Screening: Hinge-Region Binding

The quinoxaline-2-carboxamide core is a recognized kinase inhibitor scaffold, with the carboxamide group capable of forming key hydrogen bonds within the ATP-binding hinge region. The additional pyrazine linker in the target compound provides two supplementary hydrogen bond acceptor sites, potentially enabling a distinct hinge-binding mode compared to benzyl-linked analogs. This compound is best deployed in kinase profiling panels where its unique thiophene-pyrazine pharmacophore may engage kinases with preference for sulfur-containing hydrophobic motifs or those with extended hinge regions (e.g., Pim-1, FGFR, or PASK kinases, for which quinoxaline-based inhibitors have been patented) [1].

SAR Studies: Heteroatom Effects in Anti-Infective Quinoxalines

Given the established antimycobacterial activity of N-benzyl quinoxaline-2-carboxamides (MIC range 3.91–500 µg/mL against M. tuberculosis H37Ra) [2], the target compound serves as a valuable tool for SAR expansion exploring whether the thiophene-pyrazine substituent enhances or diminishes anti-infective potency. A direct head-to-head comparison with the N-benzyl series and the furan analog (CAS 2034498-77-4) would isolate the contribution of the sulfur heteroatom and the pyrazine spacer to antimicrobial activity, filling a gap in the current SAR landscape.

Physicochemical Property Optimization for Lead Discovery

The thiophene moiety confers higher lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8) compared to the furan analog, while the pyrazine linker increases polar surface area and hydrogen bond acceptor count relative to benzyl-linked comparators. This combination of properties makes the target compound a useful probe for studying the interplay between lipophilicity-driven membrane permeability and polarity-driven solubility in the quinoxaline chemical space. Medicinal chemistry teams optimizing ADME properties can use this compound alongside the furan and benzyl analogs to deconvolute the contributions of individual structural elements to overall pharmacokinetic behavior.

Computational Docking Benchmarking for Polyheterocyclic Ligands

With its three distinct heterocyclic systems (quinoxaline, pyrazine, thiophene), the target compound presents a non-trivial challenge for docking algorithms and scoring functions due to the need to accurately model sulfur-π interactions, nitrogen lone-pair orientation, and conformational flexibility. This compound is well-suited as a test case for validating computational methods aimed at predicting binding poses of polyheterocyclic ligands, particularly for targets where sulfur-aromatic interactions are known to be pharmacologically relevant [3].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-region screening
Extended H-bond acceptor capacity (pyrazine)
Hinge-binding mode assessment
Anti-infective SAR expansion
Thiophene heteroatom effect
MIC evaluation against analog series
Physicochemical property optimization
Lipophilicity/polarity balance
Permeability vs solubility profiling
Computational docking benchmarking
Polyheterocyclic ligand complexity
Sulfur-π interaction prediction accuracy
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